molecular formula C16H14FN3O3S2 B3411599 4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920362-29-4

4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B3411599
CAS No.: 920362-29-4
M. Wt: 379.4
InChI Key: ZOKBNTBYPQDHMI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridazine, and benzenesulfonamide moieties

Preparation Methods

The synthesis of 4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the pyridazine core, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions, where the benzenesulfonamide group is introduced to the intermediate compound.

    Incorporation of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium.

Scientific Research Applications

4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide include:

    4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: This compound has a similar structure but with an oxo group instead of the oxyethyl linkage.

    Thiophene-pyridazine derivatives: These compounds share the thiophene and pyridazine rings but may have different substituents.

    Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide group but may lack the fluorine or the heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological and chemical properties.

Properties

IUPAC Name

4-fluoro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-3-5-13(6-4-12)25(21,22)18-9-10-23-16-8-7-14(19-20-16)15-2-1-11-24-15/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBNTBYPQDHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

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